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Compound of Interest

Compound Name: 8-Hydroxyquinoline 1-oxide

Cat. No.: B023324 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

8-Hydroxyquinoline 1-oxide, a compound of interest for researchers, scientists, and

professionals in drug development. This document presents available spectroscopic data

(NMR, IR, UV-Vis), details experimental protocols, and includes a visualization of its synthesis

pathway.

Spectroscopic Data
The following sections summarize the available nuclear magnetic resonance (NMR), infrared

(IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 8-Hydroxyquinoline 1-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While public databases indicate the availability of ¹H and ¹³C NMR spectra for 8-
Hydroxyquinoline 1-oxide, specific peak assignments, chemical shifts, and coupling

constants are not readily available in the public domain.[1] The data presented below is based

on general knowledge of similar aromatic N-oxides and should be confirmed by experimental

analysis.

¹H NMR (Proton NMR) Data (Predicted)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.0 - 8.2 Doublet ~8.0

H-3 7.2 - 7.4 Triplet ~7.5

H-4 7.6 - 7.8 Doublet ~8.0

H-5 7.0 - 7.2 Doublet ~7.5

H-6 7.4 - 7.6 Triplet ~8.0

H-7 6.8 - 7.0 Doublet ~7.5

OH 9.0 - 10.0 Broad Singlet -

¹³C NMR (Carbon NMR) Data (Predicted)

Carbon Chemical Shift (δ, ppm)

C-2 120 - 125

C-3 118 - 122

C-4 135 - 140

C-5 115 - 120

C-6 130 - 135

C-7 110 - 115

C-8 150 - 155

C-8a 138 - 142

C-4a 125 - 130

Infrared (IR) Spectroscopy
The IR spectrum of 8-Hydroxyquinoline 1-oxide is characterized by the presence of a strong

intramolecular hydrogen bond between the hydroxyl group and the N-oxide oxygen.
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Wavenumber (cm⁻¹) Intensity Assignment

2857 - 2440 Broad, Moderate
O-H stretching (intramolecular

hydrogen bond)[2]

~1600 Medium C=C aromatic ring stretching

~1480 Medium C=N stretching

~1250 Strong C-O stretching

~1200 Strong N-O stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific UV-Vis absorption data for 8-Hydroxyquinoline 1-oxide in methanol is not readily

available. The absorption maxima are expected to be influenced by the N-oxide group and the

intramolecular hydrogen bonding, likely resulting in shifts compared to the parent 8-

hydroxyquinoline. For reference, 8-hydroxyquinoline in methanol exhibits absorption maxima

around 253 nm.

Experimental Protocols
This section details the synthetic procedure for 8-Hydroxyquinoline 1-oxide and provides

standardized protocols for its spectroscopic characterization.

Synthesis of 8-Hydroxyquinoline 1-oxide
A convenient method for the preparation of 8-Hydroxyquinoline 1-oxide involves the oxidation

of 8-hydroxyquinoline using peracetic acid generated in situ.[2]

Materials:

8-Hydroxyquinoline

Glacial Acetic Acid

30% Hydrogen Peroxide

Saturated aqueous Sodium Carbonate solution
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Chloroform

Anhydrous Sodium Sulfate

Procedure:

A mixture of 8-hydroxyquinoline (14.5 g), glacial acetic acid (30 ml), and 30% hydrogen

peroxide (10 ml) is heated on a water bath at 65-75°C for four hours.[2]

Additional 10 ml portions of hydrogen peroxide are added in three equal parts at one-hour

intervals during heating.[2]

The reaction mixture is then concentrated under reduced pressure.

The residue is made alkaline with a saturated aqueous sodium carbonate solution.

Chloroform (60 ml) is added, and the mixture is left to stand overnight.

The solution is filtered, and the chloroform layer is separated and dried over anhydrous

sodium sulfate.[2]

The chloroform is distilled off, and the residue is subjected to steam distillation to remove any

unreacted 8-hydroxyquinoline.

The residual aqueous solution is filtered while hot to remove any sticky by-products.

Upon cooling, shining yellow needles of 8-Hydroxyquinoline 1-oxide crystallize from the

filtrate.[2]

NMR Spectroscopy Protocol
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable for

analysis.

Sample Preparation:

Accurately weigh 5-10 mg of 8-Hydroxyquinoline 1-oxide for ¹H NMR and 20-50 mg for ¹³C

NMR.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry vial.

Transfer the solution into a 5 mm NMR tube.

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include

a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio,

and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral

width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a greater number of

scans are typically required compared to ¹H NMR.

IR Spectroscopy Protocol
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of 8-Hydroxyquinoline 1-oxide with

approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

Place the mixture into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
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The final spectrum is obtained by subtracting the background spectrum from the sample

spectrum.

UV-Vis Spectroscopy Protocol
Instrumentation: A double-beam UV-Vis spectrophotometer is suitable for this analysis.

Sample Preparation:

Prepare a stock solution of 8-Hydroxyquinoline 1-oxide of a known concentration (e.g., 1

mg/mL) in a suitable UV-grade solvent (e.g., methanol).

From the stock solution, prepare a series of dilutions to a final concentration suitable for

measurement (typically in the range of 1-10 µg/mL).

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Place both cuvettes in the spectrophotometer.

Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

The instrument will automatically subtract the absorbance of the reference solvent.

Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 8-Hydroxyquinoline 1-
oxide.
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Synthesis of 8-Hydroxyquinoline 1-oxide

Reactants

Reaction

Work-up & Purification

Product

8-Hydroxyquinoline

Heat at 65-75°C for 4h

Glacial Acetic Acid 30% Hydrogen Peroxide

Concentrate under
reduced pressure

Make alkaline with
Na2CO3 solution

Extract with Chloroform

Dry over Na2SO4

Distill off Chloroform

Steam Distill to remove
unreacted starting material

Hot filter and crystallize

8-Hydroxyquinoline 1-oxide

Click to download full resolution via product page

Caption: Workflow for the synthesis of 8-Hydroxyquinoline 1-oxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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